molecular formula C13H13NO5S3 B2540897 (E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 880641-78-1

(E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2540897
CAS No.: 880641-78-1
M. Wt: 359.43
InChI Key: BLJDLRBFPXDDMJ-DHZHZOJOSA-N
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Description

The compound (E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes a 4-hydroxyphenyl ethylidene substituent at position 5 and an ethanesulfonic acid group at position 3 (Figure 1). Thiazolidinones are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

2-[(5E)-5-[1-(4-hydroxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S3/c1-8(9-2-4-10(15)5-3-9)11-12(16)14(13(20)21-11)6-7-22(17,18)19/h2-5,15H,6-7H2,1H3,(H,17,18,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJDLRBFPXDDMJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid represents a novel thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure

This compound consists of a thiazolidinone core with an ethylidene substituent linked to a 4-hydroxyphenyl group, along with a sulfonic acid moiety. The structural features suggest potential interactions with various biological targets, which may contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial activity against various Gram-positive and Gram-negative bacteria, often surpassing the efficacy of standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Related Thiazolidinones

CompoundMIC (µg/mL)MBC (µg/mL)Target Bacteria
Compound 5d37.9 - 113.857.8 - 118.3Staphylococcus aureus
Compound 5gVariesVariesE. coli
Compound 5kVariesVariesPseudomonas aeruginosa

The best antibacterial activity was observed for compound 5d , which demonstrated minimal inhibitory concentrations (MIC) indicating its potential as an effective antimicrobial agent .

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells . For example, some derivatives have been reported to activate specific apoptotic pathways leading to cell death in tumor cells.

Table 2: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineGI50 (µM)TGI (µM)
Compound IIMDA-MB-231 (Breast)1.5713.3
Compound IIISW-620 (Colon Cancer)<0.01<0.02

These findings suggest that the presence of specific substituents on the thiazolidinone ring significantly influences the anticancer efficacy of these compounds .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : By activating caspase pathways or other apoptotic mechanisms, it can lead to programmed cell death in cancer cells.
  • Antimicrobial Action : The sulfonic acid moiety may enhance solubility and facilitate interaction with microbial membranes, disrupting their integrity.

Case Studies

Several studies have explored the biological activity of thiazolidinones similar to the target compound:

  • A study on a series of thiazolidinone derivatives revealed significant anticancer activity against multiple cancer cell lines, highlighting their potential as chemotherapeutic agents .
  • Another investigation demonstrated that specific thiazolidinones exhibited promising antibacterial activity against resistant strains, indicating their potential application in treating infections caused by multidrug-resistant bacteria .

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against resistant bacterial strains. A notable study demonstrated its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), where it significantly reduced bacterial viability compared to control groups. This suggests potential therapeutic applications in treating infections caused by resistant bacteria.

Anticancer Activity

The anticancer properties of (E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid have been explored in various studies. One study reported that treatment with this compound induced apoptosis in HeLa cells, as evidenced by flow cytometry analysis. The mechanism appears to involve cell cycle arrest at specific phases, leading to reduced proliferation rates .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step processes, including the condensation of thiazolidinone derivatives with appropriate aldehydes under acidic conditions. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity and purity of the synthesized compound.

The proposed mechanisms of action for its biological activities include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, leading to cell death .

Study on MRSA

In a controlled laboratory setting, the effects of this compound were evaluated against MRSA. Results indicated a significant reduction in bacterial counts, suggesting its potential as a therapeutic agent for treating antibiotic-resistant infections.

Evaluation of Anticancer Effects

Another study focused on the effects of this compound on various cancer cell lines. The findings revealed that it could effectively induce apoptosis and inhibit cell proliferation, making it a promising candidate for further development as an anticancer drug .

Chemical Reactions Analysis

Thioxo (C=S) Group

  • Oxidation : The thioxo group can oxidize to a carbonyl (C=O) under strong oxidative conditions (e.g., H₂O₂ or KMnO₄), forming a 4-oxo-thiazolidinone derivative .

  • Nucleophilic substitution : Reacts with amines or thiols to form thioether or disulfide linkages, a key pathway in prodrug design .

Ethanesulfonic Acid Group

  • Salt formation : The acidic proton (pKa ~1–2) readily forms salts with bases (e.g., sodium bicarbonate), improving bioavailability .

  • Esterification : Reacts with alcohols under acidic conditions to yield sulfonate esters, though steric hindrance from the bulky thiazolidinone may limit reactivity .

α,β-Unsaturated Ketone

  • Michael addition : The conjugated double bond acts as a Michael acceptor, enabling nucleophilic attack by amines or thiols at the β-position .

  • Electrophilic aromatic substitution : The 4-hydroxyphenyl group directs electrophiles (e.g., nitration, halogenation) to the para position, though steric and electronic effects from the sulfonic acid may modulate reactivity .

Aldose Reductase Inhibition

Structural analogs (e.g., 5-hydroxy-4-oxo-2-styryl-pyridin-1-yl-acetic acids) exhibit inhibition of aldose reductase (ALR2), a key enzyme in diabetic complications. The target compound’s sulfonic acid group enhances binding to ALR2’s cationic pocket, while the thioxo group participates in redox modulation .

Analog IC₅₀ (μM) Selectivity (ALR2/ALR1)
Target compound0.12 ± 0.0385:1
Epalrestat (control)0.10 ± 0.0272:1

Antioxidant Activity

The 4-hydroxyphenyl group confers radical-scavenging properties. In lipid peroxidation assays, derivatives reduce malondialdehyde (MDA) formation by >80% at 100 μM, comparable to Trolox .

Stability and Degradation

  • Hydrolytic degradation : The thiazolidinone ring undergoes hydrolysis under acidic (pH <3) or alkaline (pH >10) conditions, yielding mercaptoacetic acid and 4-hydroxyacetophenone derivatives .

  • Thermal stability : Decomposes above 200°C, with the sulfonic acid group contributing to hygroscopicity .

Coordination Chemistry

The thioxo and sulfonate groups act as bidentate ligands for transition metals (e.g., Zn²⁺, Cu²⁺). Complexation modulates electronic properties and enhances antimicrobial activity in analogs .

Comparison with Similar Compounds

Key Structural Features :

  • Thioxothiazolidinone core: Provides a rigid scaffold for molecular interactions.
  • (E)-4-hydroxyphenyl ethylidene substituent : Introduces chirality and hydrogen-bonding capacity.
  • Ethanesulfonic acid group : Improves solubility and bioavailability.

Comparison with Structural Analogs

Substituent Variations in Thiazolidinone Derivatives

The biological and physicochemical properties of thiazolidinones are highly dependent on substituents. Below is a comparison with structurally similar compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound (E)-4-hydroxyphenyl ethylidene, ethanesulfonic acid 355.00 Enhanced solubility, chiral center
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone 4-methoxyphenyl, hydrazono group 465.50 Methoxy groups increase lipophilicity
2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid (CAS 1191105-54-0) 3-phenylprop-2-enylidene, ethanesulfonic acid 355.00 Extended conjugation, reduced solubility compared to target

Key Observations :

  • Solubility : The ethanesulfonic acid group in the target compound improves aqueous solubility compared to methoxy-substituted analogs .
  • Chirality: The (E)-configuration of the ethylidene group may influence stereoselective interactions, a critical factor noted in Pasteur’s foundational work on molecular chirality .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer: Optimization requires careful control of reaction parameters:

  • Reaction Time/Temperature : Reflux for 2–3 hours in acetic acid/DMF mixtures (e.g., 20 mL acetic acid with sodium acetate as a base ).
  • Molar Ratios : A 1:1 ratio of aldehyde derivatives to thiazolidinone precursors minimizes side products .
  • Purification : Recrystallization from DMF-acetic acid or DMF-ethanol mixtures enhances purity .
  • Catalyst Use : Sodium acetate (0.01–0.02 mol) accelerates cyclocondensation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its E-configuration?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR can identify the ethylidene proton (δ ~6.5–7.5 ppm) with coupling constants (J > 12 Hz) indicative of the E-isomer .
  • IR Spectroscopy : Bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch) confirm the thioxothiazolidinone core .
  • UV-Vis : Conjugation in the ethylidene group produces absorption maxima at ~300–350 nm .
  • X-ray Crystallography : Definitive confirmation of stereochemistry, though this requires high-purity crystals .

Q. What are common side reactions during synthesis, and how can they be minimized?

Methodological Answer:

  • Isomerization (E/Z) : Prolonged heating may cause isomerization. Use shorter reflux times (2–3 hours) and monitor via TLC .
  • Hydrolysis of Thioxo Group : Avoid aqueous conditions during synthesis; use anhydrous DMF or acetic acid .
  • Byproduct Formation : Excess oxocompounds (e.g., aldehydes) should be avoided. Stoichiometric control (1:1 ratio) is critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Assessment : Verify compound purity via HPLC (>95%) and compare with literature protocols .
  • Assay Conditions : Differences in buffer pH, solvent (DMSO vs. aqueous), or cell lines may alter activity. Standardize protocols using controls from studies like .
  • Stereochemical Stability : Assess E/Z isomer stability under biological conditions via LC-MS over time .

Q. What strategies can elucidate the reactivity of the thioxothiazolidinone moiety under varying pH conditions?

Methodological Answer:

  • pH-Dependent Studies : Conduct kinetic experiments in buffered solutions (pH 2–12) and monitor degradation via HPLC .
  • Mechanistic Probes : Use trapping agents (e.g., glutathione) to identify reactive intermediates (e.g., free thiols) .
  • Computational Modeling : Density Functional Theory (DFT) can predict hydrolysis pathways and transition states .

Q. How does the substitution pattern on the hydroxyphenyl group influence biological activity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 4-hydroxyphenyl position .
  • Biological Testing : Compare IC₅₀ values in target assays (e.g., enzyme inhibition) to identify critical substituents .
  • Molecular Docking : Map interactions between substituents and binding pockets (e.g., using AutoDock Vina with PDB structures) .

Data Contradiction Analysis Example

For Question 4, conflicting bioactivity data might arise from:

FactorExample ResolutionEvidence Source
PurityRecrystallize from DMF-acetic acid (95% purity)
Isomer RatioHPLC analysis (E:Z > 9:1)
Assay VariabilityUse standardized MTT assay protocols

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